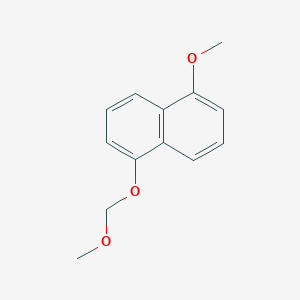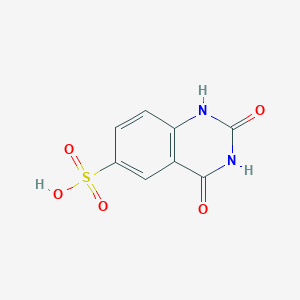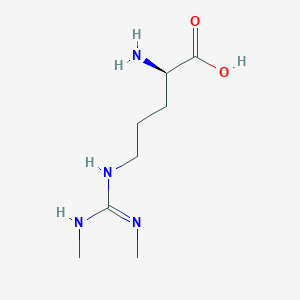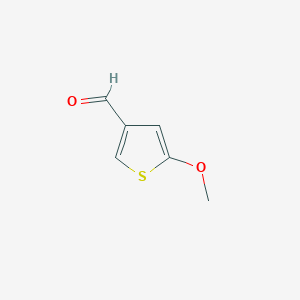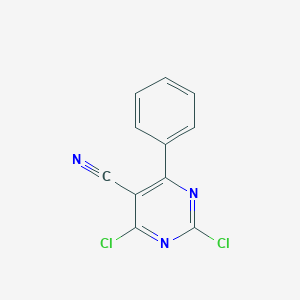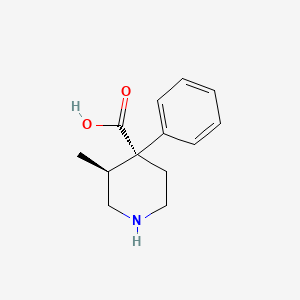![molecular formula C15H16N2O2 B3331150 ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate CAS No. 78712-80-8](/img/structure/B3331150.png)
ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate
Vue d'ensemble
Description
Ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate is an organic compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring. The compound also includes an acrylate ester group, which consists of a vinyl group attached to a carboxylate ester .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving the corresponding carboxylic acids, alcohols, and catalysts . Imidazole rings can be formed through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the phenyl ring, the acrylate group, and the imidazole ring. This conjugation could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenyl ring, and the acrylate group. The imidazole ring is aromatic and can act as a weak base, while the acrylate group can participate in radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially make the compound more polar, while the acrylate group could make it more reactive .Applications De Recherche Scientifique
Polymer Industry Applications Ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate and its derivatives, such as 2-Ethylhexyl acrylate (2-EHA), are widely used in the polymer industry. The esterification process for producing these acrylates has been intensified using halogen-free deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst, consisting of imidazole (Im) and p-toluenesulfonamide (PTSA). This method has shown potential for industrial application in acrylate production due to its environmental benefits and process efficiency (Wang et al., 2020).
Synthesis of Aurora 2 Kinase Inhibitors A novel Wittig–SNAr (S_N Ar) approach for synthesizing various acrylates, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, has been developed. These compounds are valuable intermediates for the synthesis of aurora 2 kinase inhibitors. The process is highlighted for its efficient formation of new C(sp2)–N bonds and C(sp2)–C(sp2) double bonds using water, a non-toxic and environmentally benign solvent (Xu et al., 2015).
Corrosion Inhibition in Iron (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid has been used to form self-assembled films on iron surfaces to inhibit corrosion. Electrochemical impedance spectroscopy and polarization curves techniques, along with quantum chemical calculations, have indicated these films' strong inhibition ability against iron corrosion (Zhang et al., 2009).
Polyelectrolyte Materials Poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) has been synthesized and characterized for various applications. It can be modified into different polyelectrolytes, such as poly(ethyl 2-(methyl imidazolium-1-yl iodide)acrylate) and poly(2-(imidazol-1-yl)acrylic acid), offering diverse structural and solubility properties. These polymers have potential applications in various fields due to their unique properties (Rössel et al., 2017).
Anion Exchange Membranes in Alkaline Fuel Cells A series of poly(arylene ether sulfone) containing bulky imidazole groups have been synthesized for use as alkaline anion exchange membranes (AEMs). These membranes have shown improved ionic conductivity and enhanced alkaline stability, which is crucial for their application in alkaline fuel cells (Yang et al., 2014).
Enhanced Oil Recovery Copolymers based on oleic imidazoline, sulfonate, acrylamide (AM), and acrylic acid (AA) have been developed for enhanced oil recovery. These polymers exhibit excellent thickening property, shear stability, and salt tolerance, making them suitable for oil recovery applications (Gou et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCNBUMLNQRHPD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



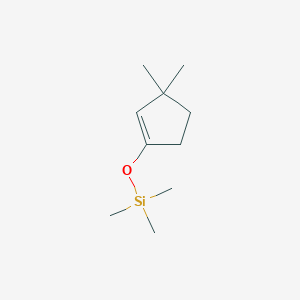
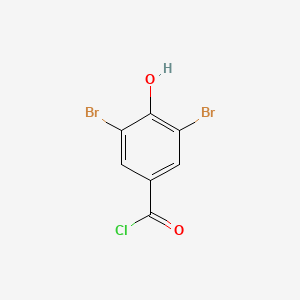


![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)
